tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate
Description
tert-Butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted aromatic ring, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-7-11(21-4)9(16)6-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKYAIAABVMKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a transition metal catalyst.
Major Products:
Oxidation: Products include quinones or hydroxylated derivatives.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, such as substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions due to its carbamate group, which can form covalent bonds with active site residues.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate involves the formation of covalent bonds with target molecules. The carbamate group can react with nucleophilic residues in proteins, leading to enzyme inhibition. The aromatic ring and its substituents can interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2-chloro-5-fluorophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
Comparison:
- tert-Butyl N-(benzyloxy)carbamate: Similar in structure but with a benzyloxy group instead of the chloro-dimethoxyphenyl group. It has different reactivity and applications.
- tert-Butyl N-(2-chloro-5-fluorophenyl)carbamate: Contains a fluorine atom, which can alter its electronic properties and reactivity.
- tert-Butyl N-(4-iodophenyl)carbamate: The presence of an iodine atom makes it suitable for use in radiolabeling and imaging studies.
The uniqueness of tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18ClN2O4
- Molecular Weight : 302.75 g/mol
- CAS Number : 1824025-38-8
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Some studies suggest that these compounds can mitigate oxidative stress by reducing free radicals in cellular environments .
Case Studies
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Neuroprotective Effects : A study evaluated the neuroprotective effects of similar carbamate derivatives on astrocytes exposed to amyloid beta (Aβ) peptides. The results showed significant protection against cell death and improved cell viability when treated with these compounds .
Treatment Cell Viability (%) Control 100 Aβ Treatment 43.78 Aβ + M4 Compound 62.98 - In Vivo Studies : In vivo models demonstrated that compounds with structural similarities to this compound could reduce oxidative stress markers like malondialdehyde (MDA) in brain homogenates when compared to untreated controls .
Pharmacological Investigations
Pharmacological studies have indicated that carbamate derivatives can selectively inhibit cancer cell growth while sparing non-tumorigenic cells. For instance, certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM in tumorigenic murine liver cell lines without affecting healthy cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
